1-Phenylisochroman
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Overview
Description
1-Phenylisochroman is an organic compound belonging to the class of isochromans, which are oxygen-containing heterocyclic compounds The structure of this compound consists of a benzene ring fused to a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylisochroman can be synthesized through several methods. One common approach involves the cyclization of 2-phenylethanol derivatives. For example, the reaction of 2-phenylethanol with an acid catalyst can lead to the formation of this compound. Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with isochromanone to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Phenylisochroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phenylisochromanone, while reduction can produce phenylisochromanol.
Scientific Research Applications
1-Phenylisochroman has found applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Phenylisochroman involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators . This inhibition leads to a reduction in the synthesis of prostaglandins, thereby exerting anti-inflammatory effects. Additionally, this compound may modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses .
Comparison with Similar Compounds
1-Phenylisochroman can be compared with other similar compounds, such as:
Isochroman: Lacks the phenyl group and has different chemical properties and reactivity.
Phenylchroman: Contains a similar structure but with different substitution patterns on the benzene ring.
6-Methoxy-1-Phenylisochroman: A derivative with a methoxy group, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.
Properties
CAS No. |
2292-59-3 |
---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-phenyl-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C15H14O/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15H,10-11H2 |
InChI Key |
JLRUQEPMSDFFSL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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